molecular formula C13H23NO5 B12823389 tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B12823389
M. Wt: 273.33 g/mol
InChI Key: IDTQQOOKLSBNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (hereafter referred to as the target compound) is a synthetic intermediate widely used in peptide chemistry and medicinal chemistry for the protection of amino groups and the construction of β-amino acid derivatives. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 281.33 g/mol (calculated from and ). The compound features:

  • A tert-butoxycarbonyl (Boc) group for amine protection.
  • A tert-butyl ester moiety for carboxylic acid protection.
  • A 4-oxobutanoate backbone, providing a ketone functional group at the γ-position.

This structure enhances stability during synthetic processes while allowing selective deprotection under acidic conditions. It is frequently employed in asymmetric synthesis, as evidenced by its use in stereochemical standards (e.g., compound S16 in ).

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQQOOKLSBNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Building Block in Organic Synthesis

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate serves as a crucial building block in the synthesis of bioactive compounds. Its structure allows for the introduction of functional groups through various reactions:

Reaction TypeDescriptionExample Products
AmidationIntroduction of amine functionalitiesAmino acids and peptides
HydrolysisConversion to carboxylic acidsVarious derivatives
ReductionReduction of carbonyl groups to alcoholsAlcohol derivatives

Potential Anticancer Activity

Research indicates that compounds similar to (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its role in inhibiting the growth of specific cancer cell lines by inducing apoptosis. Derivatives of this compound showed significant cytotoxic activity with IC50 values in the micromolar range.

Precursor for Drug Synthesis

The compound is utilized as a precursor in the synthesis of pharmaceuticals due to its ability to undergo transformations that yield complex structures necessary for drug development.

Application AreaExample Compounds Developed
AntibioticsSynthesis of β-lactam antibiotics
Anti-inflammatory DrugsDevelopment of non-steroidal anti-inflammatory drugs (NSAIDs)

Biochemical Studies

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is also employed in biochemical studies to understand enzyme mechanisms and metabolic pathways. Its derivatives can act as substrates or inhibitors in enzymatic reactions. A recent investigation into PLP-dependent enzymes utilized this compound to explore substrate specificity and enzymatic activity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Modifications Key Applications/Properties Evidence Source
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (S16) C₁₃H₂₃NO₅ 281.33 Boc-protected amine, tert-butyl ester, γ-ketone Stereochemical standard in biocatalysis
tert-Butyl 2-[(Boc)amino]-4-(ethylthio)-4-oxobutanoate (S15) C₁₅H₂₇NO₅S 333.45 Ethylthio substituent at γ-position Thioester intermediate for unnatural amino acids
Ethyl 4-((Boc)amino)-3-oxobutanoate C₁₁H₁₉NO₅ 245.27 Ethyl ester, β-ketone (vs. γ-ketone) Intermediate in heterocyclic synthesis
(S)-Methyl 4-amino-2-((Boc)amino)-4-oxobutanoate C₁₀H₁₈N₂O₅ 246.26 Methyl ester, α-Boc-protected amine, δ-ketone Asparagine analogue synthesis
(S)-Benzyl 2-((Boc)amino)-4-(dimethylamino)-4-oxobutanoate C₁₈H₂₆N₂O₅ 350.41 Benzyl ester, dimethylamino substituent at γ-position Modified amino acid for drug discovery
tert-Butyl 2-amino-4-(3,5-dioxo-4-phenyl-1,2,4-oxadiazolidin-2-yl)butanoate C₁₇H₂₃N₃O₆ 365.39 Oxadiazolidinedione ring at γ-position Quisqualic acid homologues

Structural and Functional Analysis

a) Backbone and Ketone Position
  • The target compound and S15 share a γ-ketone group, but S15 replaces the ketone oxygen with an ethylthio group, altering reactivity (e.g., nucleophilic thioester vs. electrophilic ketone).
  • Ethyl 4-((Boc)amino)-3-oxobutanoate () features a β-ketone, which may influence tautomerization behavior and intramolecular hydrogen bonding.
b) Ester Group Variations
  • tert-Butyl esters (target compound, S15, S16) enhance steric protection and acid lability compared to ethyl or methyl esters ().
c) Amino Group Modifications
  • The dimethylamino group in increases basicity, which could enhance interactions with biological targets.
  • The oxadiazolidinedione ring in introduces rigidity and hydrogen-bonding capacity, mimicking natural amino acid side chains.

Biological Activity

tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, also known as (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal applications.

  • Chemical Formula: C13H23NO5
  • Molecular Weight: 273.33 g/mol
  • CAS Number: 81323-59-3
  • IUPAC Name: tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with appropriate acylating agents. The compound can be synthesized in high purity, often exceeding 95%, using established organic synthesis techniques such as:

  • Protection of amino groups.
  • Acylation reactions.
  • Purification through chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activities. For instance, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines. A notable case includes the evaluation of a related compound's efficacy against HCT-116 human colon cancer cells, where it demonstrated enhanced cytotoxicity compared to standard treatments .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound has been shown to interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.
  • Modulation of Signaling Pathways: The compound may influence key signaling pathways such as the PI3K/Akt/mTOR pathway and NF-kB signaling, both of which are critical in cancer progression and survival .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in a significant reduction in tumor burden when compared to control groups. The study highlighted its potential as an adjunct therapy alongside conventional chemotherapy .
  • Comparative Analysis : A comparative study between this compound and other amino acid derivatives showed that it had superior potency in inhibiting benzo[a]pyrene-induced neoplasia in murine models, suggesting its potential as a chemopreventive agent .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibits growth in HCT-116 cells
Apoptosis InductionPromotes cell death in cancer cells
Tumor ReductionSignificant decrease in tumor size

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, and how is its purity validated?

The compound is typically synthesized via a multi-step procedure involving tert-butoxycarbonyl (Boc) protection of amines and esterification. For example, a related derivative (S16) was prepared by reacting Boc-protected intermediates under controlled conditions, followed by purification via flash column chromatography using hexane/EtOAc gradients . Purity is validated using ¹H NMR spectroscopy: key signals include δ 9.73 (s, 1H, aldehyde proton), 5.36 (d, J = 7.0 Hz, NH), and two tert-butyl group singlets at δ 1.45/1.44 ppm .

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this compound in synthetic workflows?

The Boc group acts as a temporary protecting group for amines, preventing undesired side reactions (e.g., nucleophilic attacks or oxidations) during synthesis. Its steric bulk enhances solubility in organic solvents (e.g., CH₂Cl₂ or THF) and facilitates purification. Deprotection is achieved under acidic conditions (e.g., TFA or HCl/dioxane), which selectively cleave the Boc group without disrupting the ester or ketone functionalities .

Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

¹H NMR is indispensable for confirming structural integrity, particularly for distinguishing stereoisomers (e.g., S15 vs. S16) . Mass spectrometry (MS) and HPLC are used to verify molecular weight and purity. For example, MS data for similar Boc-protected intermediates show [M+H]⁺ peaks consistent with expected molecular formulas .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the tert-butyl ester group to sensitive substrates?

A Tf₂NH-catalyzed tert-butylation protocol at 0°C in CH₂Cl₂ achieves high yields (86%) for Boc-protected amino acids. Key factors include:

  • Temperature control : Maintaining 0°C minimizes side reactions.
  • Reverse addition : Adding the reaction mixture to saturated NaHCO₃ quenches excess acid and stabilizes the product.
  • Purification : Flash chromatography with gradient elution (hexane:EtOAc) removes unreacted reagents .

Q. What strategies resolve contradictions in stereochemical assignments for derivatives of this compound?

Conflicting stereochemical data can arise from overlapping NMR signals or crystallographic ambiguities. To resolve this:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S)-2-[(Boc)amino]butanoic acid) to enforce stereochemistry .
  • NOESY/ROESY NMR : Detect spatial proximity of protons to confirm configurations.
  • X-ray crystallography : Definitive proof of stereochemistry, as demonstrated for S15 and S16 in stereochemistry determination studies .

Q. How is this compound applied in the synthesis of bioactive heterocycles, such as quinazolinones or triazolopyrazines?

The 4-oxobutanoate moiety serves as a ketone precursor for cyclization reactions. For example:

  • Quinazolinone synthesis : Reacting with anilines under acidic conditions forms tricyclic cores via keto-enol tautomerization and nucleophilic attack .
  • Triazolopyrazine derivatives : The ketone group undergoes condensation with hydrazines, followed by cyclization to form fused heterocycles relevant to drug discovery .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

Key challenges include:

  • Racemization : Prolonged reaction times or high temperatures during Boc deprotection can reduce ee. Mitigated by using mild acids (e.g., TFA at 0°C).
  • Catalyst selection : Asymmetric hydrogenation or enzymatic methods (e.g., C-N lyases) preserve chirality but require optimization for large-scale reactions .

Methodological Considerations

Q. How do solvent polarity and reaction pH affect the stability of the 4-oxobutanoate moiety?

  • Polar aprotic solvents (e.g., DMF, DMSO) stabilize the ketone via hydrogen bonding but may promote hydrolysis.
  • pH control : Neutral to slightly acidic conditions (pH 5–7) prevent keto-enol tautomerization, which can lead to side reactions in basic media .

Q. What computational tools aid in predicting the reactivity of this compound in complex multi-step syntheses?

  • DFT calculations : Model transition states for Boc deprotection or nucleophilic additions.
  • Retrosynthetic software (e.g., Synthia™): Identifies viable pathways for integrating this compound into target molecules, such as protease inhibitors or kinase modulators .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.